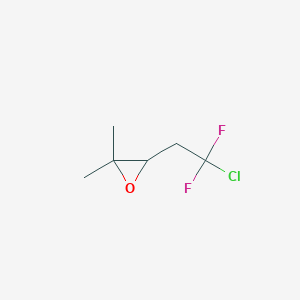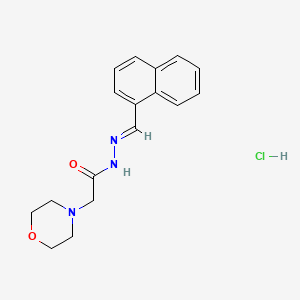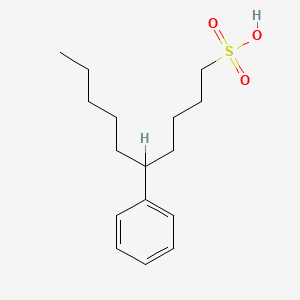
5-Phenyldecane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyldecane-1-sulfonic acid is an organic compound with the molecular formula C16H26O3S. It is characterized by a sulfonic acid group attached to a decane chain with a phenyl group at the fifth position. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyldecane-1-sulfonic acid typically involves the sulfonation of 5-phenyldecane. This can be achieved by treating 5-phenyldecane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-phenyldecane is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then quenched with water to yield the sulfonic acid product. This method allows for large-scale production with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Phenyldecane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonate salts, sulfonamides, and other sulfonic acid derivatives .
Scientific Research Applications
5-Phenyldecane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyldecane-1-sulfonic acid involves its strong acidic nature, which allows it to donate protons (H+) in various chemical reactions. This proton donation capability makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Another sulfonic acid with a similar structure but with a toluene group instead of a phenyl group.
Benzenesulfonic acid: A simpler sulfonic acid with a benzene ring directly attached to the sulfonic acid group.
Uniqueness
5-Phenyldecane-1-sulfonic acid is unique due to its longer alkyl chain and the presence of a phenyl group at the fifth position. This structure provides distinct chemical properties and reactivity compared to other sulfonic acids. Its unique structure makes it suitable for specific applications in catalysis and industrial processes .
Properties
CAS No. |
67716-07-8 |
|---|---|
Molecular Formula |
C16H26O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-phenyldecane-1-sulfonic acid |
InChI |
InChI=1S/C16H26O3S/c1-2-3-5-10-15(16-11-6-4-7-12-16)13-8-9-14-20(17,18)19/h4,6-7,11-12,15H,2-3,5,8-10,13-14H2,1H3,(H,17,18,19) |
InChI Key |
KQGQNEDRINOEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
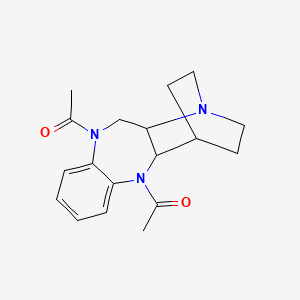
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
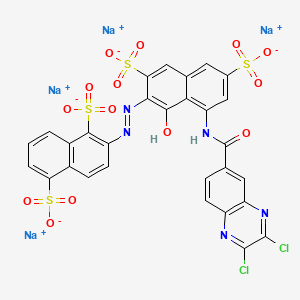
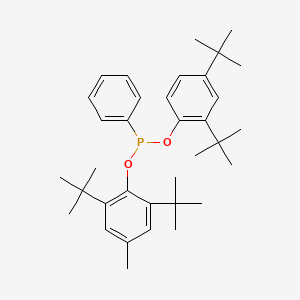
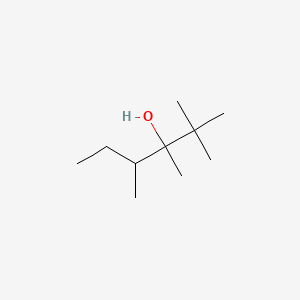


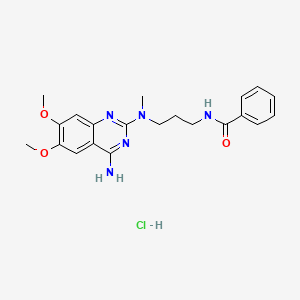
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
